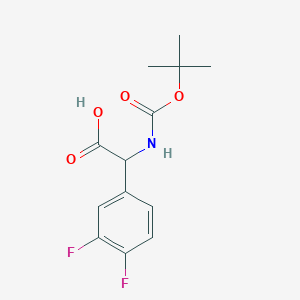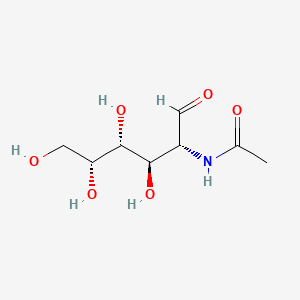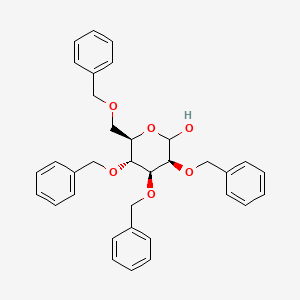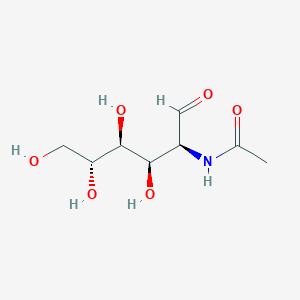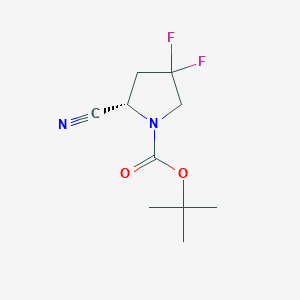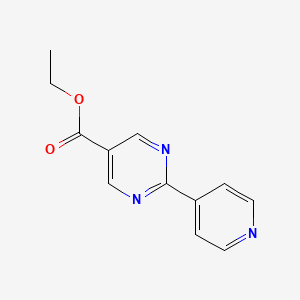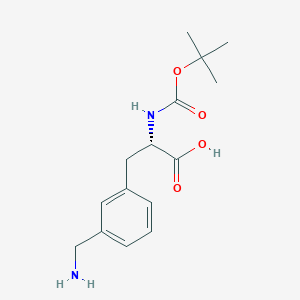
3-(Aminomethyl)-N-Boc-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-N-Boc-L-phenylalanine is a derivative of the amino acid phenylalanine. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and an aminomethyl group attached to the phenyl ring. This compound is significant in peptide synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-N-Boc-L-phenylalanine typically involves multiple steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a Boc group. This is achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the Aminomethyl Group: The phenyl ring is functionalized with an aminomethyl group. This can be done through a Friedel-Crafts alkylation reaction using formaldehyde and ammonium chloride, followed by reduction.
Industrial Production Methods: In industrial settings, the synthesis may be optimized for scale, involving:
Continuous Flow Chemistry: This method enhances reaction efficiency and safety.
Catalytic Processes: Using catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The aminomethyl group can undergo oxidation to form imines or nitriles.
Reduction: The nitro group can be reduced to an amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Free amine derivatives.
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Studies: Used to study enzyme-substrate interactions due to its structural similarity to natural amino acids.
Medicine:
Drug Development: Potential precursor in the synthesis of pharmaceuticals targeting neurological disorders.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules:
Molecular Targets: Enzymes and receptors that recognize phenylalanine derivatives.
Pathways Involved: Inhibition or activation of enzymatic pathways, modulation of receptor activity.
Comparaison Avec Des Composés Similaires
N-Boc-L-phenylalanine: Lacks the aminomethyl group, making it less reactive in certain synthetic applications.
3-(Aminomethyl)-L-phenylalanine: Lacks the Boc protecting group, making it more reactive but less stable.
Uniqueness: 3-(Aminomethyl)-N-Boc-L-phenylalanine combines the stability of the Boc group with the reactivity of the aminomethyl group, making it a versatile intermediate in synthetic chemistry.
This compound’s unique combination of stability and reactivity makes it a valuable tool in various fields of scientific research and industrial applications
Propriétés
IUPAC Name |
(2S)-3-[3-(aminomethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8-9,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIYBQCAFLNFTM-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)CN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)CN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
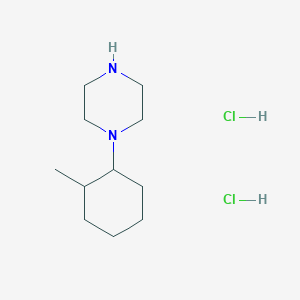
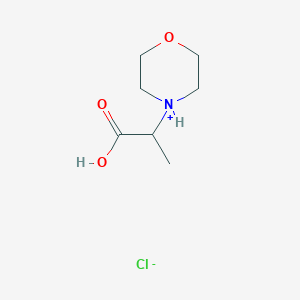
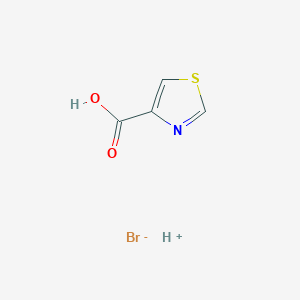
![3-[(4-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B7805665.png)
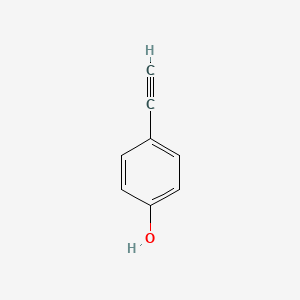
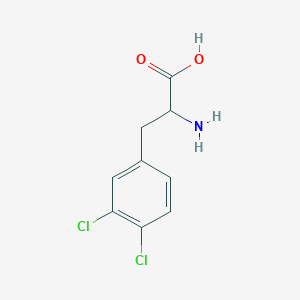
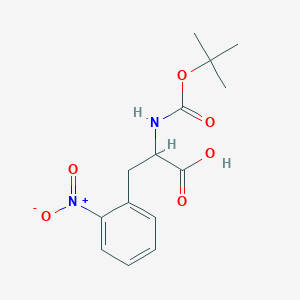
acetic acid](/img/structure/B7805731.png)
